molecular formula C19H16BrClFN3OS B3299841 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 899932-78-6

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3299841
CAS No.: 899932-78-6
M. Wt: 468.8 g/mol
InChI Key: VJIPBTSHVDONCZ-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an imidazole ring, and a sulfanyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent like bromine or N-bromosuccinimide (NBS).

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the bromophenyl-imidazole intermediate with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.

    Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, dimethylformamide (DMF), and potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
  • 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide stands out due to its unique combination of functional groups and structural features. The presence of the imidazole ring, bromophenyl group, and sulfanyl linkage contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClFN3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-15(22)14(21)9-13/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPBTSHVDONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 4
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

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